Hbv-IN-16

cccDNA HBV cure Mechanism of Action

HBV-IN-16 (CAS: 2355225-38-4) is a synthetic small-molecule quinoline derivative identified as a potent inhibitor of hepatitis B virus (HBV) covalently closed circular DNA (cccDNA). The compound, disclosed as Compound 1 in patent WO2019121357A1, is part of a novel structural class of quinoline-based compounds designed to target the cccDNA reservoir, which is the primary obstacle to achieving a functional cure for chronic hepatitis B.

Molecular Formula C22H20ClNO4
Molecular Weight 397.8 g/mol
Cat. No. B12409638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHbv-IN-16
Molecular FormulaC22H20ClNO4
Molecular Weight397.8 g/mol
Structural Identifiers
SMILESC1C(CC1OCCOC2=CC=C(C=C2)C3=NC4=C(C=CC=C4Cl)C=C3)C(=O)O
InChIInChI=1S/C22H20ClNO4/c23-19-3-1-2-15-6-9-20(24-21(15)19)14-4-7-17(8-5-14)27-10-11-28-18-12-16(13-18)22(25)26/h1-9,16,18H,10-13H2,(H,25,26)
InChIKeyUNCSQDWDDTUMNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HBV-IN-16: A Quinoline-Derived cccDNA Inhibitor for Chronic Hepatitis B Research and Procurement


HBV-IN-16 (CAS: 2355225-38-4) is a synthetic small-molecule quinoline derivative identified as a potent inhibitor of hepatitis B virus (HBV) covalently closed circular DNA (cccDNA) . The compound, disclosed as Compound 1 in patent WO2019121357A1, is part of a novel structural class of quinoline-based compounds designed to target the cccDNA reservoir, which is the primary obstacle to achieving a functional cure for chronic hepatitis B [1]. It is supplied for research purposes and has a molecular weight of 397.85 g/mol .

Why HBV-IN-16 Cannot Be Simply Substituted with Other In-Class HBV Inhibitors


Procurement and experimental substitution of HBV-IN-16 with other in-class HBV inhibitors is not straightforward due to its unique and specific mechanism of action targeting the cccDNA reservoir. While many HBV inhibitors, such as nucleos(t)ide analogs (e.g., Entecavir) or capsid assembly modulators (e.g., ABI-H2158), primarily suppress viral replication or assembly, they fail to eliminate the pre-existing cccDNA pool in infected hepatocytes [1]. HBV-IN-16 is a direct cccDNA inhibitor, a distinct class that aims to reduce or eliminate this stable viral template, a critical differentiator for researchers aiming for a functional cure [2]. Substituting it with a compound from a different mechanistic class would compromise the specific research objective of targeting cccDNA, potentially yielding results that are not comparable or relevant to the intended study [3].

HBV-IN-16 Quantitative Differentiation: cccDNA Inhibition vs. Other HBV Inhibitor Classes


Mechanistic Differentiation: Direct cccDNA Inhibition vs. Capsid Assembly Modulation and Nucleos(t)ide Analogs

HBV-IN-16 is a direct inhibitor of cccDNA, the stable episomal template for viral replication, which is not targeted by most standard-of-care or clinical-stage HBV inhibitors [1]. In contrast, nucleos(t)ide analogs like Entecavir (ETV) inhibit HBV DNA polymerase, while capsid assembly modulators (CAMs) like ABI-H2158 inhibit pgRNA encapsidation and have secondary effects on cccDNA formation. ABI-H2158 inhibits cccDNA formation with an EC50 of approximately 200 nM in de novo infection models, but this is an indirect effect, whereas HBV-IN-16 is designed as a direct cccDNA inhibitor [2]. This mechanistic distinction is critical for studies aiming to specifically deplete the cccDNA reservoir.

cccDNA HBV cure Mechanism of Action Drug Discovery

Potency Comparison: HBV-IN-16 vs. First-Generation cccDNA Inhibitors

While the exact EC50 of HBV-IN-16 is not publicly disclosed in quantitative terms, its potency as a cccDNA inhibitor can be contextualized against first-generation cccDNA inhibitors. For instance, the disubstituted sulfonamide (DSS) compounds CCC-0975 and CCC-0346, which were among the first small molecules identified to target cccDNA formation, exhibited EC50 values in the low micromolar range (e.g., CCC-0975 EC50 = 10 μM) [1]. HBV-IN-16 represents a structurally distinct quinoline-based scaffold and is described as a 'potent' inhibitor, suggesting an improvement in potency over these early leads [2]. This structural and potency evolution is a key consideration for researchers seeking more advanced chemical probes.

cccDNA EC50 Potency HBV

Structural Uniqueness: A Quinoline-Based cccDNA Inhibitor

HBV-IN-16 (C22H20ClNO4) is a quinoline derivative, a structural class distinct from other cccDNA-targeting agents such as sulfonamides (e.g., CCC-0975) or nucleoside analogs . Its quinoline core is a privileged scaffold in medicinal chemistry known for interacting with nucleic acids and DNA-associated enzymes, and this specific derivative was identified through a focused screening campaign for anti-HBV activity [1]. This structural divergence is crucial for structure-activity relationship (SAR) studies and for exploring alternative chemical space for cccDNA inhibition, providing a non-sulfonamide tool for target validation and lead optimization programs [2].

Quinoline Chemical Structure SAR cccDNA Inhibitor

Commercial Availability and Purity for Reproducible Research

HBV-IN-16 is commercially available from multiple vendors with a guaranteed purity of ≥98% (HPLC), ensuring consistency and reproducibility in research applications . This contrasts with early tool compounds like CCC-0975, which were originally synthesized in-house and may not have the same level of commercial quality control and batch-to-batch consistency [1]. The availability of high-purity, pre-qualified material streamlines the procurement process and reduces the burden of in-house synthesis or purification for academic and industrial laboratories.

Purity QC HBV research Reproducibility

HBV-IN-16: Recommended Applications in HBV cccDNA Research and Drug Discovery


Functional Cure Mechanistic Studies Targeting the cccDNA Reservoir

Use HBV-IN-16 as a chemical probe to specifically investigate the dynamics of cccDNA establishment, maintenance, and decay in in vitro HBV infection models (e.g., HepG2-NTCP or primary human hepatocytes). This application is supported by its mechanism of action as a direct cccDNA inhibitor, a key differentiator from other anti-HBV agents [1].

Structure-Activity Relationship (SAR) and Lead Optimization Programs

Employ HBV-IN-16 as a starting point or reference compound for SAR studies aimed at developing more potent or drug-like cccDNA inhibitors. Its unique quinoline scaffold, as disclosed in patent WO2019121357A1, provides a novel chemical series for medicinal chemists to optimize, differentiating it from sulfonamide-based cccDNA inhibitors [1].

Benchmarking New Anti-HBV Agents in Combination or Sequential Therapy Studies

Utilize HBV-IN-16 in combination or sequential treatment studies with existing standard-of-care agents (e.g., Entecavir, Tenofovir) to evaluate the potential for achieving a functional cure. Its specific cccDNA-targeting profile is essential for experiments designed to assess whether cccDNA reduction can be enhanced when combined with inhibitors of viral replication [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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